3-Methyl-3-hexen-2-ol
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Overview
Description
3-Methyl-3-hexen-2-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound features a hydroxyl group (-OH) attached to a hexene chain, making it an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-hexen-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-3-hexene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 3-methyl-3-hexene, where the double bond is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methyl-3-hexyn-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-hexen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Halides or other substituted compounds.
Scientific Research Applications
3-Methyl-3-hexen-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-hexen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The compound’s double bond also allows it to participate in various chemical reactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-hexen-1-ol: Similar structure but with the hydroxyl group at a different position.
5-Hexen-3-ol, 3-methyl-: Another isomer with a different arrangement of the double bond and hydroxyl group.
Uniqueness
3-Methyl-3-hexen-2-ol is unique due to its specific arrangement of the hydroxyl group and double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
Properties
CAS No. |
76966-27-3 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-3-methylhex-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h5,7-8H,4H2,1-3H3/b6-5+ |
InChI Key |
ALSBKNSBCLYOOI-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(C)O |
Canonical SMILES |
CCC=C(C)C(C)O |
Origin of Product |
United States |
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